![molecular formula C34H70N4O2.C2H4O2<br>C36H74N4O4 B12675402 N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate CAS No. 93918-65-1](/img/structure/B12675402.png)
N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is a chemical compound with the molecular formula C34H70N4O2.C2H4O2 and a molecular weight of 627.00. This compound is known for its unique structure, which includes two myristamide groups connected by an ethylenebis(iminoethylene) linker and an acetate group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine to form the intermediate N,N’-[Ethylenebis(iminoethylene)]bismyristamide. This intermediate is then reacted with acetic acid to produce the final monoacetate compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the myristamide groups.
Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.
Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide diacetate
- N,N’-[Ethylenebis(iminoethylene)]bismyristamide hydrochloride
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is unique due to its monoacetate group, which imparts distinct chemical properties compared to its diacetate and hydrochloride counterparts. This uniqueness makes it particularly valuable in specific research applications where precise control over chemical reactivity and biological activity is required.
Propiedades
Número CAS |
93918-65-1 |
|---|---|
Fórmula molecular |
C34H70N4O2.C2H4O2 C36H74N4O4 |
Peso molecular |
627.0 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4) |
Clave InChI |
BJWVVAADNRYORN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)

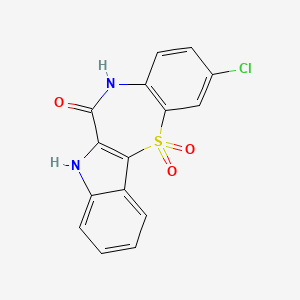

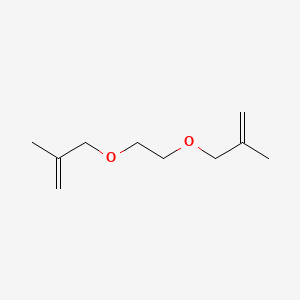
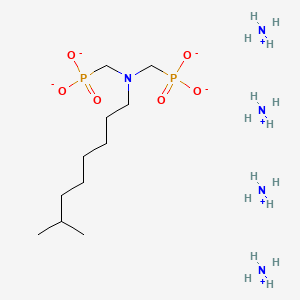
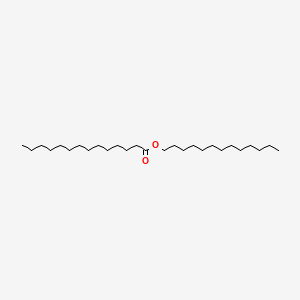
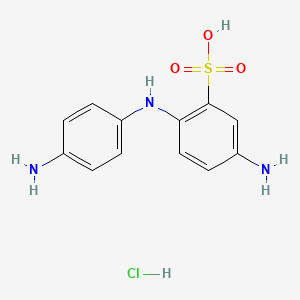
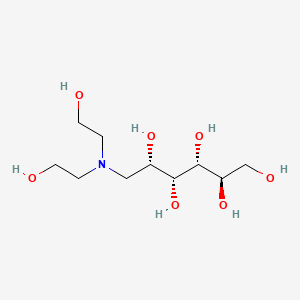
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
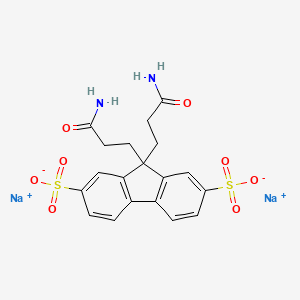

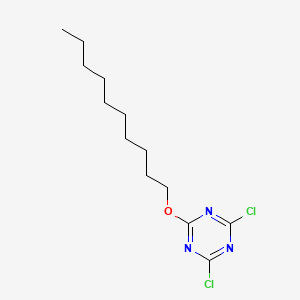
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
